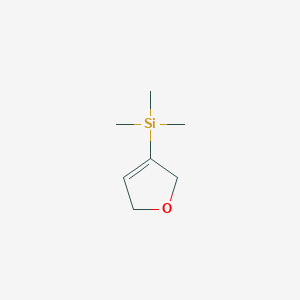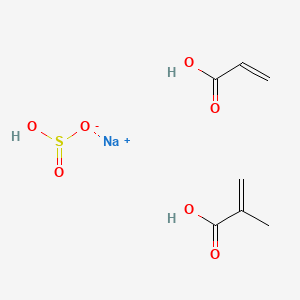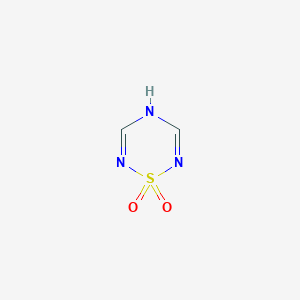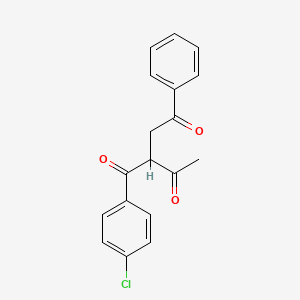![molecular formula C18H18N4O5 B14363999 N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea CAS No. 93953-73-2](/img/structure/B14363999.png)
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both cyclohexa-1,4-dienyl and hydrazinyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the oxidation of 3,6-dihydroxy derivatives with nitrogen oxides in the presence of molecular sieves . The intermediate compounds are then subjected to further reactions, such as condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives.
Applications De Recherche Scientifique
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
Uniqueness
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is unique due to its combination of cyclohexa-1,4-dienyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex reaction mechanisms and developing new applications in various scientific fields.
Propriétés
Numéro CAS |
93953-73-2 |
|---|---|
Formule moléculaire |
C18H18N4O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-(2,5-dihydroxyphenyl)-3-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]urea |
InChI |
InChI=1S/C18H18N4O5/c1-10(23)17(11(2)24)22-21-13-5-3-12(4-6-13)19-18(27)20-15-9-14(25)7-8-16(15)26/h3-9,17,25-26H,1-2H3,(H2,19,20,27) |
Clé InChI |
XMXQMROQFXRYSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)





![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
